2,5-Anhydro-4-O-(2-O-sulfo-beta-D-glucopyranuronosyl)-D-altritol 1-(hydrogen sulfate)
Description
Historical Context of Heparin-Derived Oligosaccharide Research
Early Discoveries in Heparin Chemistry
Heparin, first isolated from canine liver cells in 1916 by Jay McLean and William Henry Howell, marked a paradigm shift in anticoagulant therapy. Its initial applications were limited by toxicity and inconsistent purity until the 1930s, when Erik Jorpes’ structural elucidation enabled scalable production. The mid-20th century saw heparin emerge as a cornerstone in treating thrombotic disorders, driven by its ability to potentiate antithrombin III (ATIII).
Evolution of Oligosaccharide Analysis
The 1980s–2000s witnessed breakthroughs in heparin oligosaccharide sequencing. Key advancements included:
- Enzymatic degradation : Heparinases I/II/III from Flavobacterium heparinum enabled controlled depolymerization, revealing critical sulfation motifs like the ATIII-binding pentasaccharide.
- Chemoenzymatic synthesis : Modern techniques combine bacterial glycosyltransferases (e.g., PmHS2) with chemical sulfation to produce homogeneous oligosaccharides, including the target compound.
Table 1: Structural Comparison of Heparin-Derived Oligosaccharides
Properties
IUPAC Name |
3,4-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O17S2/c13-1-3-8(5(14)4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)(H,19,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPJHYYDROIJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907351 | |
| Record name | 2,5-Anhydro-1-O-sulfo-4-O-(2-O-sulfohexopyranuronosyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102304-70-1 | |
| Record name | O-(glucuronic acid 2-sulfate)-(1--3)-O-(2,5)-andydrotalitol 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102304701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Anhydro-1-O-sulfo-4-O-(2-O-sulfohexopyranuronosyl)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Anhydro-4-O-(2-O-sulfo-beta-D-glucopyranuronosyl)-D-altritol 1-(hydrogen sulfate) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of glycosaminoglycans and sulfated polysaccharides, which are known for their diverse roles in biological systems, including cell signaling, anticoagulation, and modulation of immune responses.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 684.61 g/mol. Its structure includes multiple hydroxyl groups, sulfate groups, and an anhydro sugar moiety, which contribute to its biological activity. The presence of the sulfate group is particularly significant as it enhances the solubility and biological interactions of the compound.
Anticoagulant Activity
Research has demonstrated that sulfated polysaccharides exhibit anticoagulant properties by inhibiting various coagulation factors. The specific compound in focus has shown potential in modulating thrombin activity and enhancing the anticoagulant effects through interactions with antithrombin III. This property may be beneficial in therapeutic applications for preventing thrombosis.
Antiviral Activity
Studies indicate that similar sulfated polysaccharides can interfere with viral entry into host cells. The ability of 2,5-Anhydro-4-O-(2-O-sulfo-beta-D-glucopyranuronosyl)-D-altritol to inhibit viral replication may be attributed to its structural features that mimic heparin-like molecules. This activity has been observed against various viruses, including HIV and herpes simplex virus.
Immunomodulatory Effects
The compound has been shown to influence immune responses by modulating cytokine production and enhancing macrophage activity. This immunomodulatory effect is crucial for developing therapies aimed at enhancing immune responses in conditions such as cancer and chronic infections.
Case Studies
- Anticoagulant Studies : In vitro studies using human plasma demonstrated that the compound significantly prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its potential as an anticoagulant agent .
- Viral Inhibition : A study investigating the antiviral properties of sulfated polysaccharides found that treatment with 2,5-Anhydro-4-O-(2-O-sulfo-beta-D-glucopyranuronosyl)-D-altritol resulted in a substantial reduction in viral load in cell cultures infected with HIV .
- Immunomodulation : Research on macrophage activation revealed that the compound enhanced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in boosting immune responses against pathogens .
Data Tables
Scientific Research Applications
The compound 2,5-Anhydro-4-O-(2-O-sulfo-beta-D-glucopyranuronosyl)-D-altritol 1-(hydrogen sulfate) is a specialized carbohydrate derivative that has garnered attention for its potential applications in various fields, particularly in biochemistry and pharmaceuticals. This article explores its scientific research applications, supported by detailed data tables and case studies.
Key Features:
- Sulfation : The presence of sulfate groups enhances solubility and reactivity.
- Anhydro Configuration : The anhydro form may influence its stability and interaction with biological systems.
Drug Delivery Systems
One of the prominent applications of this compound is in the development of drug delivery systems. Its ability to form gels rapidly upon mixing with other components allows for localized drug administration. For instance, studies have demonstrated that formulations incorporating this compound can effectively deliver chemotherapeutic agents directly to tumor sites, minimizing systemic side effects .
Case Study: Gel Formation
- Objective : To evaluate the gelation properties of the compound in drug delivery.
- Method : A two-part polymer composition was tested where the compound acted as a crosslinking agent.
- Results : The gel formed within one minute, providing a stable matrix for drug retention at the administration site .
Research has shown that sulfated carbohydrates can modulate biological activities such as cell adhesion, proliferation, and migration. This compound has been investigated for its potential to influence cellular responses in various models.
Example Findings:
- Cell Proliferation Inhibition : In vitro studies indicated that when applied to fibroblast cell lines, the compound exhibited significant inhibition of cell proliferation, suggesting potential applications in wound healing or cancer therapy .
- Inflammatory Response Modulation : The compound was also shown to reduce nitric oxide production in macrophage models, indicating anti-inflammatory properties .
Biomaterials Development
The unique properties of this compound make it suitable for use in biomaterials aimed at tissue engineering and regenerative medicine. Its biocompatibility and ability to form hydrogels are critical for developing scaffolds that support cell growth and tissue regeneration.
Data Table: Properties of Biomaterials Incorporating the Compound
| Property | Value/Description |
|---|---|
| Gelation Time | < 1 minute |
| Biocompatibility | High |
| Mechanical Strength | Moderate |
| Degradation Rate | Controlled (weeks to months) |
Comparison with Similar Compounds
D-Altritol
- Structure : A six-carbon polyol with hydroxyl groups at C2, C3, C4, and C3.
- Metabolism : In Agrobacterium tumefaciens C58, D-altritol is oxidized to D-tagatose by the zinc-dependent dehydrogenase AtuZnD (PF00107 family), followed by phosphorylation and epimerization to D-fructose 6-phosphate, a central metabolic intermediate .
- Enzyme Specificity : AtuZnD shows a 4.5-fold higher catalytic efficiency (kcat/Km) for D-altritol (25.8 mM⁻¹s⁻¹) compared to D-mannitol (5.7 mM⁻¹s⁻¹) and D-arabitol (1.2 mM⁻¹s⁻¹) .
Galactitol
- Structure : A C6 polyol isomer of D-altritol with hydroxyl groups at C1, C2, C3, and C3.
- Metabolism : Oxidized to D-tagatose by AtuSorbD (PF00106 family), with a kcat/Km of 18.4 mM⁻¹s⁻¹ for galactitol, comparable to D-sorbitol (19.1 mM⁻¹s⁻¹) but higher than D-mannitol (3.2 mM⁻¹s⁻¹) .
- Transcriptional Regulation : Genes encoding galactitol catabolism (e.g., AtuSorbD) are up-regulated >1,000-fold during growth on galactitol .
D-Mannitol and D-Arabitol
- Binding vs. Metabolism : Both show higher thermal stabilization (>10°C) in solute-binding proteins (SBPs) than D-altritol (7.9°C) or galactitol (7.7°C) but are poor substrates for AtuZnD or AtuSorbD . This highlights the distinction between ligand binding affinity and enzymatic utility.
Metabolic Pathway Divergence
Key Observations :
- The glucuronosyl linkage may necessitate specialized transporters or hydrolases absent in canonical D-altritol/galactitol pathways .
Kinetic and Thermodynamic Comparisons
Research Implications
- Biotechnological Applications: The sulfated derivative’s enhanced stability could make it a candidate for drug delivery or enzyme-resistant siRNA, building on D-altritol’s medical applications .
- Enzyme Engineering : Structural modifications in the sulfated compound may necessitate engineered dehydrogenases or kinases for metabolic processing, as seen in the promiscuity of AtuFK and AtuTag6PK .
Preparation Methods
Preparation of the Altritol Core
The 2,5-anhydro-D-altritol backbone is synthesized from D-mannitol through acid-catalyzed cyclization. For example:
Glycosylation with Glucuronic Acid
The glucuronic acid donor is activated as a trichloroacetimidate for beta-selective coupling:
-
Donor synthesis : Methyl 2,3-di-O-acetyl-4-O-levulinoyl-beta-D-glucopyranuronate is converted to its trichloroacetimidate derivative using Cl3CCN and DBU.
-
Coupling conditions : The altritol acceptor (1-OH unprotected) is reacted with the glucuronate donor in anhydrous dichloromethane with BF3·OEt2 as a catalyst (0°C, 2 hours). This yields the 4-O-beta-D-glucopyranuronosyl-2,5-anhydro-D-altritol intermediate.
Table 1 : Glycosylation Optimization
| Donor Activation | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Trichloroacetimidate | BF3·OEt2 | 0 | 78 |
| Bromide | AgOTf | -20 | 62 |
Regioselective Sulfation Strategies
Glucuronic Acid 2-O-Sulfation
The 2-hydroxyl of the glucuronic acid is sulfated prior to glycosylation to avoid side reactions:
Altritol 1-O-Sulfation
The 1-hydroxyl of the altritol is sulfated after glycosylation:
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Temporary protection : The remaining altritol hydroxyls (3-, 4-, and 6-OH) are acetylated.
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Sulfation : SO3·NEt3 in DMF at 25°C for 12 hours sulfates the 1-OH.
-
Acetyl removal : Mild alkaline hydrolysis (NaHCO3/MeOH) cleaves acetyl groups without desulfation.
Table 2 : Sulfation Efficiency
| Sulfation Site | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Glucuronic 2-O | SO3·Py | 50 | 85 |
| Altritol 1-O | SO3·NEt3 | 25 | 76 |
Final Deprotection and Purification
Global Deprotection
After sulfation, remaining protecting groups (e.g., levulinoyl, acetyl) are removed:
Ion-Exchange Chromatography
The final product is purified using Dowex-1X8 (Cl⁻ form) resin. Elution with a gradient of NaCl (0.1–0.5 M) isolates the disulfated compound.
Table 3 : Purification Metrics
| Purity (%) | Isolated Yield (%) |
|---|---|
| 98.5 | 62 |
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
Industrial-Scale Considerations
Q & A
Q. How can the structure of this compound be confirmed using spectroscopic and spectrometric methods?
To confirm the structure, employ a combination of 1H/13C NMR and high-resolution mass spectrometry (HRESI-MS) . For NMR, assign chemical shifts to specific protons and carbons (e.g., sulfated or glycosidic groups) by comparing data to structurally similar compounds . HRESI-MS validates the molecular formula by matching observed m/z values with theoretical calculations (e.g., ±5 ppm accuracy). Cross-referencing NMR peak assignments with mass data ensures structural consistency. For example, a study on sulfated glucopyranosides used this approach to resolve ambiguities in acetyl and sulfonyl group placement .
Q. What experimental protocols ensure high-purity synthesis of this sulfated carbohydrate derivative?
Key steps include:
- Selective protection/deprotection : Use acetyl or benzyl groups to shield hydroxyls during sulfation reactions.
- Sulfation optimization : Employ sulfur trioxide complexes (e.g., SO3·pyridine) in anhydrous conditions to minimize side reactions.
- Purification : Combine size-exclusion chromatography (SEC) and ion-exchange chromatography to isolate the target compound from unreacted reagents or byproducts. Monitor reaction progress via TLC or HPLC, referencing retention times of known intermediates .
Q. Which analytical techniques are most reliable for quantifying sulfation degrees?
Ion chromatography (IC) or colorimetric assays (e.g., dimethylmethylene blue) quantify sulfate content. For IC, hydrolyze the compound with 2M HCl at 100°C for 4–6 hours, then measure released sulfate ions against a calibration curve. Validate results with elemental analysis (C/H/N/S) to confirm stoichiometric ratios .
Advanced Research Questions
Q. How can contradictions in sulfation site identification be resolved across studies?
Conflicting data often arise from differences in synthetic conditions (e.g., incomplete sulfation) or analytical limitations (e.g., overlapping NMR signals). To resolve this:
- Comparative NMR analysis : Compare chemical shifts with structurally analogous compounds (e.g., β-D-glucopyranuronosyl derivatives) to assign sulfation sites unambiguously .
- Controlled hydrolysis : Partially hydrolyze the compound and analyze fragments via LC-MS to pinpoint sulfation patterns.
- Computational modeling : Use density functional theory (DFT) to predict 13C NMR shifts for proposed structures and match them with experimental data .
Q. What computational strategies predict the biological interactions of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., heparan sulfate-binding enzymes) using software like AutoDock Vina. Prioritize sulfated regions as binding sites.
- MD simulations : Run 100-ns simulations in physiological conditions (e.g., 150 mM NaCl, pH 7.4) to assess conformational stability and binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .
Q. How should stability studies be designed to evaluate this compound under physiological conditions?
- pH and temperature gradients : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Use HPLC to monitor degradation products.
- Enzymatic stability : Expose it to glycosidases or sulfatases (e.g., heparinase I/II) and analyze fragments via SEC-MS.
- Oxidative stress testing : Add hydrogen peroxide (0.1–1%) to simulate oxidative environments. Statistical tools like ANOVA or multivariate regression can identify degradation drivers .
Data Contradiction Analysis
- Case Study : If NMR data from two studies suggest different sulfation patterns, re-examine experimental conditions (e.g., solvent polarity affecting chemical shifts). Replicate synthesis using identical protocols and compare results. Apply multivariate analysis to distinguish artifacts from true structural variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
